molecular formula C19H34O2 B14622838 Methyl octadeca-12,16-dienoate CAS No. 59619-98-6

Methyl octadeca-12,16-dienoate

Cat. No.: B14622838
CAS No.: 59619-98-6
M. Wt: 294.5 g/mol
InChI Key: TUJXDUVVFXKNMV-UHFFFAOYSA-N
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Description

Methyl octadeca-12,16-dienoate: is an organic compound classified as a fatty acid methyl ester. It is derived from octadecadienoic acid and is characterized by the presence of two double bonds located at the 12th and 16th carbon atoms in the carbon chain. This compound is commonly found in various natural oils and fats and is used in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadeca-12,16-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is often produced from natural sources such as vegetable oils. The oils are first hydrolyzed to release the free fatty acids, which are then esterified with methanol. This process is usually carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl octadeca-12,16-dienoate undergoes various chemical reactions, including:

    Hydrogenation: The double bonds in the compound can be hydrogenated to form saturated esters.

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions:

    Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Diels-Alder Reaction: Requires a diene and is usually conducted at elevated temperatures to facilitate the reaction.

Major Products Formed:

    Hydrogenation: Saturated methyl esters.

    Oxidation: Epoxides and hydroxylated derivatives.

    Diels-Alder Reaction: Cyclohexene derivatives.

Scientific Research Applications

Methyl octadeca-12,16-dienoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl octadeca-12,16-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be metabolized by enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites that exert various biological effects.

Comparison with Similar Compounds

    Methyl linoleate: Similar in structure but with double bonds at the 9th and 12th carbon atoms.

    Methyl oleate: Contains a single double bond at the 9th carbon atom.

    Methyl stearate: A fully saturated methyl ester with no double bonds.

Uniqueness: Methyl octadeca-12,16-dienoate is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.

Properties

CAS No.

59619-98-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-12,16-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8H,5-6,9-18H2,1-2H3

InChI Key

TUJXDUVVFXKNMV-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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